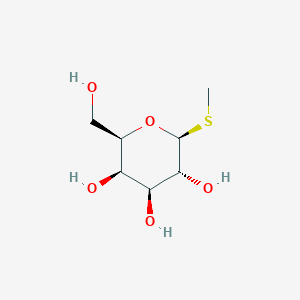

Methyl-1-thio-beta-D-galactopyranoside

Overview

Description

Beta-D-Galactopyranoside, methyl 1-thio-: is a synthetic carbohydrate derivative. It is commonly used in biochemical research due to its structural similarity to natural sugars. This compound is known for its role in studying carbohydrate-protein interactions and enzyme mechanisms.

Mechanism of Action

Target of Action

Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .

Mode of Action

TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .

Biochemical Pathways

The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

Given its solubility in water , it can be inferred that TMG may have good bioavailability

Result of Action

The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .

Action Environment

The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Beta-D-Galactopyranoside, methyl 1-thio- interacts with various enzymes, proteins, and other biomolecules. It is treated with various acyl halides to produce 6-O-acyl esters by direct acylation method .

Cellular Effects

Beta-D-Galactopyranoside, methyl 1-thio- has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Beta-D-Galactopyranoside, methyl 1-thio- is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Beta-D-Galactopyranoside, methyl 1-thio- change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-D-Galactopyranoside, methyl 1-thio- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Beta-D-Galactopyranoside, methyl 1-thio- is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Beta-D-Galactopyranoside, methyl 1-thio- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Beta-D-Galactopyranoside, methyl 1-thio- and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 1-thio- typically involves the thioglycosylation of methyl galactopyranoside. This reaction is carried out using thiol reagents under acidic conditions to form the thioether linkage . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of beta-D-Galactopyranoside, methyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as crystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, methyl 1-thio- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the thioether group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted galactopyranosides .

Scientific Research Applications

Chemistry: Beta-D-Galactopyranoside, methyl 1-thio- is used in the synthesis of glycosylated compounds and as a building block for more complex carbohydrate structures .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions, particularly in the context of enzyme mechanisms and receptor binding .

Industry: In the industrial sector, beta-D-Galactopyranoside, methyl 1-thio- is used in the production of specialty chemicals and as a reagent in various biochemical assays .

Comparison with Similar Compounds

Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in molecular biology.

Phenyl 1-thio-beta-D-galactopyranoside: Utilized in studying galectin interactions.

Uniqueness: Beta-D-Galactopyranoside, methyl 1-thio- is unique due to its specific thioether linkage, which provides stability and resistance to hydrolysis compared to other glycosides. This makes it particularly useful in long-term biochemical studies and industrial applications .

Biological Activity

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thiogalactoside derivative of methyl β-D-galactopyranoside, which has garnered attention for its biological activities, particularly in the context of bacterial interactions and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

TMG is synthesized through the modification of methyl β-D-galactopyranoside. The synthesis typically involves the introduction of a sulfur atom at the anomeric position, which alters its interaction with biological systems compared to its non-thio analogs. This modification enhances its solubility and potential as a substrate for specific biological reactions.

Antimicrobial Properties

TMG has been shown to exhibit significant antimicrobial properties. A study demonstrated that various derivatives of methyl β-D-galactopyranoside, including TMG, displayed promising inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| TMG | 0.352 ± 0.02 | 0.704 ± 0.02 |

| Methyl β-D-Galactopyranoside | 0.703 ± 0.01 | 1.408 ± 0.04 |

The mechanism by which TMG exerts its antimicrobial effects involves its ability to act as a substrate for bacterial transport systems, specifically the lactose permease in Escherichia coli. This protein facilitates the uptake of β-galactosides, including TMG, into the bacterial cell while simultaneously importing protons, which may influence cellular metabolism and energy production .

Molecular Docking Studies

Recent computational studies have employed molecular docking techniques to investigate the binding affinities of TMG derivatives with various target proteins, including those associated with SARS-CoV-2. These studies indicate that TMG derivatives can form stable interactions with key residues in the target proteins, suggesting potential antiviral properties .

Table 2: Molecular Docking Results for TMG Derivatives

| Derivative | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| TMG | -7.5 | Cys145, His41 |

| Palmitoyl-MGP Esters | -8.2 | MET165, GLY143 |

Case Study: Urinary Tract Infections

In a study focused on urinary tract infections (UTIs), TMG was evaluated for its ability to inhibit the adhesion of Proteus mirabilis to uroepithelial cells. The results indicated that TMG could effectively reduce bacterial adhesion, which is a critical step in UTI pathogenesis . This suggests that TMG may have therapeutic potential in preventing recurrent UTIs.

Case Study: Cancer Research

Research has also explored the role of TMG in cancer biology, particularly regarding its interaction with galectin-1, a lectin involved in tumor progression and metastasis. TMG's ability to bind to galectin-1 suggests that it may modulate tumor cell behavior by influencing apoptosis and cell proliferation pathways .

Properties

CAS No. |

155-30-6 |

|---|---|

Molecular Formula |

C7H14O5S |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1 |

InChI Key |

LZFNFLTVAMOOPJ-XMAYFYEJSA-N |

SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Key on ui other cas no. |

155-30-6 |

Pictograms |

Irritant |

Synonyms |

methyl 1-thio-beta-D-galactopyranoside methyl beta-D-thiogalactopyranoside methyl beta-D-thiogalactoside methylthiogalactoside thiomethylgalactoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.